REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[O:9]([C:11]1[C:16]([Br:17])=[CH:15][CH:14]=[C:13]([O:18][CH3:19])[N:12]=1)[CH3:10].Cl[P:21]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.O>C1COCC1>[CH3:10][O:9][C:11]1[C:16]([Br:17])=[C:15]([P:21]([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:14]=[C:13]([O:18][CH3:19])[N:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.98 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
O(C)C1=NC(=CC=C1Br)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below -78° C
|
Type
|
EXTRACTION
|
Details
|
The organic product was extracted with dichloromethane (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vaccuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was recrystallized in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC(=C1Br)P(C1=CC=CC=C1)C1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |